molecular formula C11H14N6O B15115662 1-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone

1-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone

Cat. No.: B15115662
M. Wt: 246.27 g/mol
InChI Key: FOTGYGOEMNKKRM-UHFFFAOYSA-N
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Description

1-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine moiety via an ethanone group. Triazolopyridazine derivatives are recognized for their ability to engage in bivalent interactions with bromodomain-containing proteins like BRD4, which are critical in transcriptional regulation and cancer progression .

Properties

Molecular Formula

C11H14N6O

Molecular Weight

246.27 g/mol

IUPAC Name

1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C11H14N6O/c1-9(18)15-4-6-16(7-5-15)11-3-2-10-13-12-8-17(10)14-11/h2-3,8H,4-7H2,1H3

InChI Key

FOTGYGOEMNKKRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells . The exact molecular pathways involved depend on the specific biological context and the target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Modifications

The following compounds share the triazolopyridazine core but differ in substituents, linker regions, and biological targets:

Compound A : (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)
  • Structure : Bivalent triazolopyridazine with a methoxy group, piperidine linker, and dimethylpiperazine tail.
  • Activity: Potent BET bromodomain inhibitor (BRD4 IC₅₀ = 0.6 nM) with bivalent binding, enhancing transcriptional repression of oncogenes like c-Myc. Demonstrated tumor growth inhibition in xenograft models .
  • Pharmacokinetics (PK) : High oral bioavailability and sustained target engagement due to optimized lipophilicity and solubility .
Compound B : 3-Cyclopropyl-6-[4-(2-phenyl-ethenesulfonyl)-piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
  • Structure: Monovalent triazolopyridazine with cyclopropyl and ethenesulfonyl-piperazine substituents.
  • Activity : Caspase-8 potentiator in TRAIL-induced apoptosis studies (tested at 20–80 μM) but lacks bromodomain specificity .
  • Limitations : Lower potency in epigenetic targets compared to bivalent BET inhibitors.
Compound C : 1-(4-(2-(4-(1-(3-Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone
  • Structure: Features a trifluoromethyl group on the triazolopyridazine and a phenoxyethyl-piperazine linker.
Compound D : N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
  • Structure : Chlorophenyl-piperazine and methyl-triazolopyridazine groups.
  • Activity : Binds to BRD4’s first bromodomain (PDB structure available) but exhibits reduced cellular potency compared to AZD5153 .

Structural-Activity Relationship (SAR) Analysis

Feature 1-[4-(Triazolopyridazin-6-yl)piperazin-1-yl]ethanone AZD5153 (Compound A) Compound B Compound D
Core Structure Triazolopyridazine Triazolopyridazine Triazolopyridazine Triazolopyridazine
Key Substituents Ethanone-piperazine Methoxy-piperidine Cyclopropyl-ethenesulfonyl Chlorophenyl-piperazine
Binding Mode Monovalent Bivalent Monovalent Monovalent
BRD4 IC₅₀ Not reported 0.6 nM >10,000 nM ~50 nM
Selectivity Unknown High for BET proteins Low Moderate
PK Profile Undetermined F = 80%, t₁/₂ = 6–8 hr Poor solubility Limited data
Key Observations:

Bivalent vs. Monovalent Binding: AZD5153’s bivalent design enables simultaneous engagement of two bromodomains, enhancing potency and duration of action compared to monovalent analogues like Compound D .

Substituent Effects: Methoxy (AZD5153) and trifluoromethyl (Compound C) groups improve solubility and metabolic stability. Ethanone-piperazine (target compound) may reduce steric hindrance but lacks the optimized linker length seen in AZD5153 .

Linker Flexibility: AZD5153’s phenoxyethyl linker allows optimal spacing for bivalent binding, a feature absent in shorter or rigid linkers (e.g., Compound B) .

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